![molecular formula C21H28O2Si B13668608 Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane is an organosilicon compound that features a tert-butyl group, an oxirane ring, and a diphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane typically involves the reaction of tert-butyl[3-(chloropropoxy)]diphenylsilane with an epoxide, such as ethylene oxide, under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction, providing better control over reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups and modify molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 3-(oxiran-2-yl)propanoate
- tert-butyl (3-(oxiran-2-yl)propyl)carbamate
- tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane is unique due to the presence of both the oxirane ring and the diphenylsilane moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and material science research .
Propriétés
Formule moléculaire |
C21H28O2Si |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
tert-butyl-[3-(oxiran-2-yl)propoxy]-diphenylsilane |
InChI |
InChI=1S/C21H28O2Si/c1-21(2,3)24(19-12-6-4-7-13-19,20-14-8-5-9-15-20)23-16-10-11-18-17-22-18/h4-9,12-15,18H,10-11,16-17H2,1-3H3 |
Clé InChI |
CZYQUSZDRYXITO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


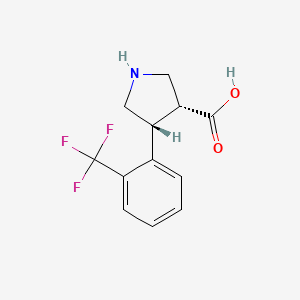


![2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668543.png)

![2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13668560.png)
![2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13668567.png)
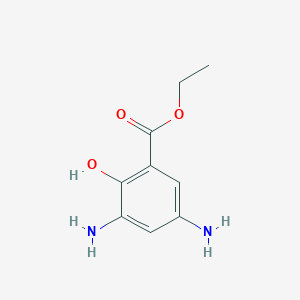
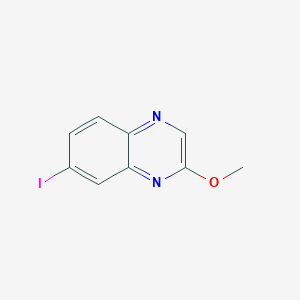
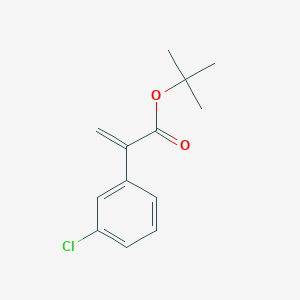

![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
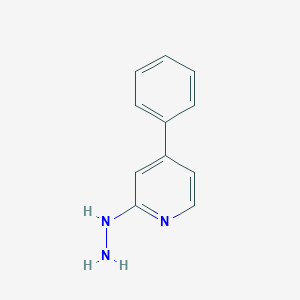
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
